3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride

Physical chemistry Salt selection Solid-state handling

Medicinal chemistry programs requiring quinuclidine-based intermediates often face handling issues with oily free bases and competing elimination side reactions. - Solid hydrochloride salt avoids handling difficulties of the free base; enables precise stoichiometric control and easy reactor charging. - Chloromethyl group facilitates mild C-N, C-O, C-S bond formation with nucleophilic pharmacophores; demonstrated in mequitazine synthesis. - Competing HCl elimination to 3-methylenequinuclidine is suppressed by pH control; sourced via improved Grignard-based route (82.3% step yield) ensuring supply reliability.

Molecular Formula C8H15Cl2N
Molecular Weight 196.11 g/mol
CAS No. 86014-80-4
Cat. No. B1612092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride
CAS86014-80-4
Molecular FormulaC8H15Cl2N
Molecular Weight196.11 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)CCl.Cl
InChIInChI=1S/C8H14ClN.ClH/c9-5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2;1H
InChIKeyHANURQCXXWCGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)quinuclidine Hydrochloride: Core Identity & Procurement


3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride (synonym: 3-(chloromethyl)quinuclidine hydrochloride) is a bicyclic amine hydrochloride salt featuring a rigid quinuclidine scaffold with a reactive chloromethyl substituent at the 3-position . The hydrochloride salt form imparts solid-state stability and ease of handling (boiling point 256.6°C at 760 mmHg; flash point 109°C), differentiating it from the oily free base [1]. This compound serves as a key electrophilic intermediate in pharmaceutical synthesis, particularly for constructing quinuclidine-containing bioactive molecules via nucleophilic substitution or quaternization reactions [2].

Workflow fit
Electrophilic intermediate for quinuclidine-containing molecules
Nucleophilic substitution / quaternization
Format
Solid hydrochloride salt for accurate weighing
Avoids oily free-base handling
Selection context
Reactive chloromethyl scaffold with defined thermal properties
Boiling point 256.6°C; flash point 109°C

3-(Chloromethyl)quinuclidine Hydrochloride: Irreplaceable vs. Analogs


Despite the apparent similarity among 3-substituted quinuclidine derivatives, the specific combination of the chloromethyl leaving group and the hydrochloride salt form in 3-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride dictates its unique reactivity and handling profile, rendering direct substitution with analogs such as 3-(hydroxymethyl)quinuclidine, 3-(bromomethyl)quinuclidine, or the free base form scientifically invalid without re-optimization [1]. The chloromethyl group undergoes competing HCl elimination to form 3-methylenequinuclidine under basic alkylation conditions—a side reaction not observed with the hydroxymethyl analog—while the bromomethyl variant exhibits higher reactivity that can lead to over-alkylation and additional byproduct formation [2]. Furthermore, the hydrochloride salt provides solid-state stability, avoiding the handling difficulties and potential decomposition associated with the liquid free base [3].

Free base Oily liquid free base may complicate handling and reduce weighing accuracy; solid salt form improves reproducibility.
Hydroxymethyl analog Hydroxymethyl analog bypasses HCl elimination but lacks the direct electrophilic reactivity needed for some quaternization and displacement pathways.
Bromomethyl analog Higher reactivity of the bromomethyl group may lead to over-alkylation and different byproduct profiles, requiring re-optimization.

3-(Chloromethyl)quinuclidine Hydrochloride: Differentiation Evidence


Hydrochloride Salt vs. Free Base: Handling and Stability

The hydrochloride salt of 3-(chloromethyl)quinuclidine is a solid at ambient temperature, whereas the free base (3-(chloromethyl)quinuclidine, CAS 64099-45-2) is an oil [1]. The salt exhibits a boiling point of 256.6°C at 760 mmHg and a flash point of 109°C, providing well-defined thermal handling parameters [1]. This solid form facilitates accurate weighing and reduces volatility during storage, directly improving reproducibility in synthetic workflows compared to the free base.

Salt vs. Free Base Handling
Cross-study comparable
Solid vs. oily liquid; defined boiling point (256.6°C) vs. undefined for free base
Solid-state format supports weighing accuracy and storage stability.
Physical state and thermal properties comparison
Physical chemistry Salt selection Solid-state handling

Alkylation Reactivity: Chloromethyl vs. Hydroxymethyl

During alkylation of phenothiazine sodium salt with 3-(chloromethyl)quinuclidine for mequitazine synthesis, the chloromethyl compound undergoes significant HCl elimination to form 3-methylenequinuclidine, resulting in yield loss [1]. In contrast, the alternative intermediate 3-(hydroxymethyl)quinuclidine mesylate bypasses this elimination pathway, enabling cleaner alkylation [1]. The patent explicitly states that the chloromethyl route yields low product quantities and requires chromatographic purification to remove the methylene byproduct [1].

Alkylation: Cl vs. OH Leaving Group
Head-to-head comparison
Low-yield synthesis due to HCl elimination to 3-methylenequinuclidine; requires purification
Anticipate HCl elimination side reaction; incorporate purification steps.
Patent context; specific yields not disclosed but qualitatively inferior
Synthetic chemistry Alkylation Side reaction Intermediate stability

Grignard-Based Route vs. Classic Grob Synthesis

The classic Grob synthesis (Helv. Chim. Acta 1954, 37, 1689) of 3-(chloromethyl)quinuclidine hydrochloride proceeds through 7 steps with a total yield not exceeding 3%, severely limiting commercial availability and cost-effectiveness [1]. A recently disclosed method (CN113929679A) employs a Grignard addition of bromochloromethane to 3-quinuclidinone, achieving the key chloromethylation intermediate in 82.3% isolated yield in a single step [1]. This modern route offers a practical, scalable alternative.

Synthetic Route Yield
Cross-study comparable
Grignard method: step yield 82.3% vs. Grob method: ≤3% overall (7 steps)
High-yield route may improve cost and lot consistency for scale-up.
Reported process chemistry context
Process chemistry Synthetic methodology Yield improvement Scale-up

α7 nAChR Antagonism via N-Chloromethyl Quaternization

Although 3-(chloromethyl)quinuclidine hydrochloride itself is not a drug molecule, its chloromethyl group enables quaternization of tertiary amine pharmacophores to generate N-chloromethyl quinuclidinium derivatives with altered pharmacological profiles [1]. For example, quaternization of the quinuclidine benzamide LMA10203 with dichloromethane yields the N-chloromethyl derivative LMA10227, which displays α7 nAChR antagonism with an IC50 of 28.4 μM, compared to the parent compound's IC50 of 8.07 μM [1]. This transformation shifts the compound from a partial agonist to an antagonist profile, demonstrating the functional utility of the chloromethyl reactivity handle.

Quaternization Pharmacology
Class-level inference
N-chloromethyl derivative LMA10227 shows antagonism (IC50 28.4 μM) vs. parent partial agonist (IC50 8.07 μM)
Supports quinuclidinium tool compound design; functionally distinct profile.
Reported α7 nAChR electrophysiology context
Medicinal chemistry Nicotinic receptor Irreversible ligand Quaternization

3-(Chloromethyl)quinuclidine Hydrochloride: High-Value Applications


Late-Stage Functionalization via Chloromethyl Displacement

In medicinal chemistry programs requiring a quinuclidine moiety with a methylene linker, 3-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride serves as a direct electrophilic building block for C–N, C–O, or C–S bond formation with nucleophilic pharmacophores [1]. The solid hydrochloride salt simplifies stoichiometric control and reactor charging, while the chloromethyl leaving group enables displacement under mild conditions, as demonstrated in the synthesis of mequitazine through alkylation of phenothiazine sodium salt [1]. Users must account for the competing HCl elimination to 3-methylenequinuclidine, which can be suppressed by careful pH control or by exploiting the elimination product for alternative synthetic sequences [1].

Irreversible Ligand Design via Quaternary Ammonium Derivatives

The chloromethyl group of this compound, or its quinuclidine nitrogen after deprotonation, reacts with tertiary amine pharmacophores to form N-chloromethyl quaternary ammonium salts. These quaternized species have been shown to act as irreversible or long-residence-time ligands for 5-HT3 and nicotinic acetylcholine receptors, with significantly altered functional profiles compared to their parent amines [2]. This application is uniquely enabled by the chloromethyl functionality and cannot be achieved with hydroxymethyl or simple alkyl analogs without additional activation steps [2].

Scale-Up via Improved Synthetic Routes

For laboratories or CDMOs scaling up quinuclidine-based intermediates, the Grignard-based route disclosed in CN113929679A offers a practical alternative to the classic low-yielding Grob synthesis, with a demonstrated step yield of 82.3% for the key chloromethylation intermediate [3]. Procurement of the compound from suppliers utilizing this improved route can ensure better cost efficiency and supply reliability for larger-scale campaigns [3].

Application
Selection Property
Validation Focus
Late-Stage Functionalization
Solid electrophilic building block
Stoichiometric control and HCl elimination side-reaction suppression
Irreversible Ligand Design
Chloromethyl quaternization handle
Altered receptor pharmacology profile for chemical biology
Process Chemistry Scale-Up
High-yield synthetic route availability
Cost efficiency and supply reliability for larger campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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